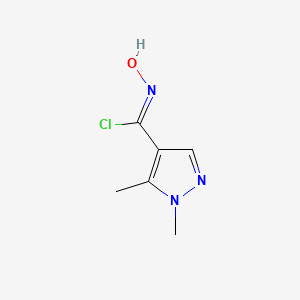

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride

Description

Properties

IUPAC Name |

(4Z)-N-hydroxy-1,5-dimethylpyrazole-4-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYZLWGGLSQRLW-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704251-79-5 | |

| Record name | N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the hydroxy and carbonimidoyl chloride groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, as well as safe handling of reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form different derivatives.

Reduction: The carbonimidoyl chloride group can be reduced to form amines.

Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, while substitution reactions can produce a range of substituted pyrazoles .

Scientific Research Applications

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonimidoyl chloride group can react with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Reactivity : The carbonimidoyl chloride group enables facile functionalization, contrasting with carboxamide analogs requiring coupling agents (e.g., EDCI/HOBt in ).

Solubility : Dimethyl groups may reduce aqueous solubility compared to phenyl- or pyridinyl-substituted derivatives (e.g., ), necessitating formulation optimization for pharmacological use.

Biological Activity

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride (CAS No. 1704251-79-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8ClN3O

- Molecular Weight : 173.6 g/mol

- IUPAC Name : (Z)-N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbimidoyl chloride

- Purity : 95.00% .

Pharmacological Properties

The pyrazole ring structure, including derivatives like this compound, is known for various biological activities. Pyrazole derivatives have been shown to exhibit:

- Anti-inflammatory effects : Compounds with pyrazole rings often demonstrate significant inhibition of inflammatory mediators such as TNF-α and IL-6 .

- Antimicrobial activity : Several studies indicate that pyrazole derivatives possess antimicrobial properties against bacteria and fungi .

- Anticancer potential : Some pyrazole compounds have shown promise in inhibiting cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The compound may inhibit certain enzymes involved in inflammatory pathways.

- It could interact with cellular receptors to modulate immune responses.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various pyrazole derivatives. This compound was included in a series of compounds tested for their ability to inhibit TNF-α and IL-6 production. Results indicated that this compound significantly reduced cytokine levels at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Anticancer Properties

Research has demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cells through apoptosis induction. In vitro studies involving human cancer cell lines suggested that this compound may activate apoptotic pathways, leading to reduced cell viability .

Comparative Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride, and what reaction conditions are critical?

Methodological Answer:

The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example, structurally related compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting 1,5-dimethylpyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base . For the target compound, a plausible route could involve:

- Step 1: Reacting 1,5-dimethylpyrazole with hydroxylamine to introduce the N-hydroxy group.

- Step 2: Functionalizing the pyrazole ring with a carbonimidoyl chloride group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Key Conditions: - Solvent selection (e.g., dichloromethane or DMF for polar aprotic conditions).

- Temperature control (0–25°C to prevent side reactions).

- Base choice (triethylamine or pyridine to neutralize HCl byproducts).

Characterization via H NMR and LC-MS is recommended to confirm intermediate purity .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

While direct toxicity data for this compound are limited, structurally related pyrazole derivatives (e.g., N-hydroxy-1,8-naphthalimide) exhibit skin/eye irritation hazards (GHS Category 2) . Recommended precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols.

- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water. Consult safety data sheets (SDS) of analogous compounds for emergency guidance .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies from analogous pyrazole syntheses include:

- Coupling Agents: Use EDCI/HOBt for amide bond formation, as seen in carboxamide derivatives (e.g., 68–71% yields).

- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) versus chlorinated solvents (dichloromethane) for solubility and reactivity.

- Temperature Gradients: Perform reactions under reflux (e.g., 40–80°C) to accelerate kinetics while monitoring side products via TLC.

- Purification: Employ column chromatography (silica gel, PE:EA gradients) or recrystallization (ethanol/water) to isolate pure product .

Advanced: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemistry and confirm bond lengths/angles, as demonstrated for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide .

- NMR Spectroscopy: H and C NMR to identify substituent environments (e.g., methyl groups at δ 2.6 ppm in CDCl₃) .

- Mass Spectrometry (ESI-MS): Validate molecular weight and detect isotopic patterns (e.g., [M+H]+ peaks) .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretches at ~1630 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic or reactivity data?

Methodological Answer:

Contradictions may arise from tautomerism, impurities, or solvent effects. Mitigation strategies:

- Tautomer Analysis: Use DFT calculations to predict dominant tautomeric forms (e.g., keto-enol equilibria in pyrazoles) .

- Reproducibility Checks: Repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Cross-Validation: Compare NMR data with literature analogs (e.g., 1,5-dimethylpyrazole derivatives ).

- Impurity Profiling: Employ HPLC-MS to identify byproducts from incomplete substitution or oxidation .

Basic: What are the potential applications in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal Chemistry: The N-hydroxy and carbonimidoyl chloride groups enable derivatization into enzyme inhibitors (e.g., metalloproteinase inhibitors) or prodrugs. Similar compounds act as intermediates in drug discovery .

- Materials Science: Pyrazole cores are used in coordination polymers; the chloride group could facilitate crosslinking in polymer networks .

- Biological Probes: Functionalize with fluorescent tags for target engagement studies .

Advanced: What mechanistic insights govern nucleophilic substitution at the carbonimidoyl chloride site?

Methodological Answer:

The carbonimidoyl chloride group is electrophilic, favoring reactions with:

- Amines: Form amidines via SN2 displacement (e.g., with benzylamine in THF).

- Thiols: Generate thioimidates under basic conditions (e.g., NaH in DMF).

- Alcohols: Produce imidate esters with catalytic acid (e.g., HCl in ethanol).

Kinetic studies (e.g., variable-temperature NMR) can elucidate rate dependencies on solvent polarity and nucleophile strength .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., chloride leaving group).

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., cytochrome P450 enzymes) using docking software (AutoDock Vina).

- QSAR Studies: Corrogate substituent effects (e.g., methyl vs. phenyl groups) with experimental bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.